molecular formula C11H26N2Si B14240079 (1E)-N,N'-Di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide CAS No. 587832-78-8

(1E)-N,N'-Di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide

Cat. No.: B14240079
CAS No.: 587832-78-8
M. Wt: 214.42 g/mol
InChI Key: VFSJHULYZJOKOW-UHFFFAOYSA-N
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Description

(1E)-N,N’-Di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide is a chemical compound that belongs to the class of ethanimidamides. These compounds are characterized by the presence of an ethanimidamide group, which is a functional group containing a carbon-nitrogen double bond (C=N) and an amide group (N-C=O). The compound is further modified with propan-2-yl and trimethylsilyl groups, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N,N’-Di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide typically involves the reaction of ethanimidamide precursors with propan-2-yl and trimethylsilyl reagents. Common synthetic routes may include:

    Amidation Reaction: Reacting ethanimidamide with isopropylamine and trimethylsilyl chloride under controlled conditions.

    Catalytic Methods: Using catalysts such as palladium or platinum to facilitate the addition of propan-2-yl and trimethylsilyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:

    Batch Reactors: Utilizing batch reactors for controlled addition of reagents.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(1E)-N,N’-Di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted ethanimidamides.

Scientific Research Applications

(1E)-N,N’-Di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide has various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-N,N’-Di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide involves its interaction with molecular targets and pathways. This may include:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Di(propan-2-yl)ethanimidamide: Lacks the trimethylsilyl group.

    N-(trimethylsilyl)ethanimidamide: Lacks the propan-2-yl groups.

Uniqueness

(1E)-N,N’-Di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide is unique due to the presence of both propan-2-yl and trimethylsilyl groups, which can influence its chemical reactivity and properties compared to similar compounds.

Properties

CAS No.

587832-78-8

Molecular Formula

C11H26N2Si

Molecular Weight

214.42 g/mol

IUPAC Name

N,N'-di(propan-2-yl)-N-trimethylsilylethanimidamide

InChI

InChI=1S/C11H26N2Si/c1-9(2)12-11(5)13(10(3)4)14(6,7)8/h9-10H,1-8H3

InChI Key

VFSJHULYZJOKOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=C(C)N(C(C)C)[Si](C)(C)C

Origin of Product

United States

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